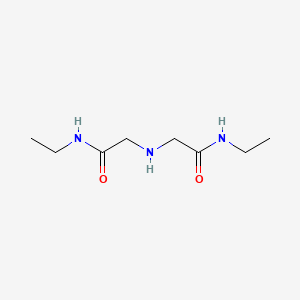

2,2'-Azanediylbis(N-ethylacetamide)

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-3-10-7(12)5-9-6-8(13)11-4-2/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKCRQOGIRTLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNCC(=O)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Azanediylbis N Ethylacetamide and Its Analogues

Established Reaction Pathways and Procedural Optimizations for 2,2'-Azanediylbis(N-ethylacetamide)

The core synthetic challenge in preparing 2,2'-Azanediylbis(N-ethylacetamide) lies in achieving selective N,N'-diacylation of diethylenetriamine (B155796) while preserving the central secondary amine. This has been primarily explored through amidation and amination routes.

Amidation and Amination Routes

The most direct and widely employed method for the synthesis of 2,2'-Azanediylbis(N-ethylacetamide) involves the acylation of diethylenetriamine with an appropriate acetylating agent. A common approach is the reaction of diethylenetriamine with two equivalents of an N-ethylacetamide precursor, such as N-ethylacetyl chloride or acetic anhydride.

One plausible pathway involves the nucleophilic attack of the primary amino groups of diethylenetriamine on the electrophilic carbonyl carbon of the acylating agent. researchgate.net The use of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrochloric acid byproduct when using acyl chlorides. researchgate.net

Alternatively, the reaction can be performed using acetic anhydride. In such cases, controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired di-acetylated product over the tri-acetylated or mono-acetylated species. google.com The relative nucleophilicity of the primary versus the secondary amine in diethylenetriamine plays a significant role in the selectivity of this reaction.

Another potential, though less direct, route could involve the reaction of diethylenetriamine with ethyl acetate (B1210297), catalyzed by a suitable catalyst. For instance, a mixture of Al2O3 and SiO2 has been reported to catalyze the synthesis of N-ethylacetamide from ethyl acetate and ethylamine, suggesting its potential applicability in the synthesis of the title compound. google.com

Reaction Condition Tuning for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and purity of 2,2'-Azanediylbis(N-ethylacetamide). Key parameters that are often tuned include:

Stoichiometry: A precise 1:2 molar ratio of diethylenetriamine to the acylating agent is theoretically required. However, in practice, a slight excess of the acylating agent might be used to drive the reaction to completion, while an excess of the amine could lead to a higher proportion of the mono-acetylated product. google.com

Temperature: Acylation reactions are often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to enhance selectivity by minimizing side reactions.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly used.

Catalyst: While not always necessary, particularly with highly reactive acyl chlorides, the use of a catalyst can be beneficial in reactions with less reactive acylating agents.

A study on the acetylation of ethylenediamine (B42938) demonstrated that parameters such as pH, residence time in a flow reactor, and mixing speed can significantly impact the conversion and selectivity towards the mono- or di-acetylated product. google.com These findings suggest that similar principles would apply to the synthesis of 2,2'-Azanediylbis(N-ethylacetamide).

| Parameter | Effect on Di-acylation | Reference |

| Stoichiometry (Amine:Acylating Agent) | 1:2 ratio is ideal; excess acylating agent can lead to over-acylation. | google.com |

| Temperature | Lower temperatures generally favor selectivity. | researchgate.net |

| Solvent | Aprotic solvents are commonly preferred. | |

| Catalyst | May be required for less reactive acylating agents. | google.com |

Rational Design and Synthesis of Structurally Related Derivatives

The core structure of 2,2'-Azanediylbis(N-ethylacetamide) allows for various modifications to generate a library of structurally related derivatives with potentially tailored properties.

Functional Group Modifications and Substituent Effects

The synthesis of analogues can be achieved by utilizing different starting materials or by post-synthetic modification of the parent compound. For instance, employing substituted diethylenetriamine or different acylating agents would lead to a wide array of derivatives.

A study on the synthesis of N,N'-bis(1-substituted-ethylidene)-ethane-1,2-diamine and their subsequent acylation demonstrates a strategy for introducing diverse functional groups. researchgate.net Similarly, the synthesis of N,N'-bis(2-hydroxybenzyl)diethylenetriamine showcases the feasibility of introducing aromatic moieties onto the diethylenetriamine backbone. nih.gov The electronic and steric effects of these substituents can significantly influence the chemical and physical properties of the resulting molecules.

Exploration of Stereochemical Variants (if applicable to derivatives)

While 2,2'-Azanediylbis(N-ethylacetamide) itself is achiral, the introduction of chiral centers in its derivatives opens up the possibility of stereochemical variants. This can be achieved by using chiral starting materials, such as a chiral diamine or a chiral acylating agent. The synthesis of such stereochemically defined derivatives would be crucial for applications where specific stereoisomers exhibit different biological activities or material properties.

Mechanistic Investigations of 2,2'-Azanediylbis(N-ethylacetamide) Formation and Transformation

The formation of 2,2'-Azanediylbis(N-ethylacetamide) via acylation follows a well-established nucleophilic acyl substitution mechanism. The reaction proceeds through a two-step addition-elimination pathway. researchgate.netresearchgate.net

Nucleophilic Addition: The lone pair of electrons on the primary nitrogen atom of diethylenetriamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., N-ethylacetyl chloride). This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., a chloride ion). A subsequent deprotonation of the nitrogen atom by a base (such as excess amine or an added base) yields the final amide product and a salt. researchgate.netresearchgate.net

The selectivity for N,N'-diacylation over N,N,N'-triacylation is attributed to the lower nucleophilicity of the secondary amine compared to the primary amines of diethylenetriamine. wikipedia.org Steric hindrance around the secondary amine also plays a role in disfavoring its reaction.

Understanding the reaction mechanism is crucial for optimizing reaction conditions to favor the desired product and for designing synthetic routes to novel derivatives.

Advanced Spectroscopic Characterization of 2,2 Azanediylbis N Ethylacetamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy stands as a cornerstone for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the carbon framework and the connectivity between atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into the molecular structure of 2,2'-Azanediylbis(N-ethylacetamide).

The ¹H NMR spectrum is expected to show distinct signals for each set of chemically non-equivalent protons. Based on the molecule's symmetrical structure, (CH₃CH₂-NH-C(O)-CH₂-)₂NH, five primary proton environments are anticipated. The integration of these signals would correspond to the number of protons in each environment. The ethyl groups would produce a characteristic triplet for the terminal methyl (CH₃) protons due to coupling with the adjacent methylene (B1212753) (CH₂) group, and a corresponding quartet for the methylene protons. The two acetyl CH₂ groups, being chemically equivalent, would likely appear as a single signal, as would the protons on the two amide (N-H) groups and the central azanediyl (N-H) proton. The chemical shifts (δ) are influenced by the local electronic environment, with protons near electronegative atoms like oxygen and nitrogen appearing further downfield. libretexts.orgdocbrown.info

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org For the symmetric 2,2'-Azanediylbis(N-ethylacetamide), four distinct carbon signals are predicted: one for the ethyl group's methyl carbon, one for its methylene carbon, one for the acetyl methylene carbon, and one for the carbonyl carbon (C=O). The carbonyl carbon is particularly diagnostic, appearing at a significantly downfield chemical shift (typically 160-220 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org

Table 1: Predicted ¹H NMR Data for 2,2'-Azanediylbis(N-ethylacetamide)

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.1 | Triplet | Ethyl -CH₃ |

| ~2.1 | Singlet | Acetyl -C(O)CH₃ |

| ~3.2 | Quartet | Ethyl -CH₂- |

| ~3.4 | Singlet | Acetyl -CH₂-N |

Table 2: Predicted ¹³C NMR Data for 2,2'-Azanediylbis(N-ethylacetamide)

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~15 | Ethyl -CH₃ |

| ~22 | Acetyl -C(O)CH₃ |

| ~35 | Ethyl -CH₂- |

| ~50 | Acetyl -CH₂-N |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2,2'-Azanediylbis(N-ethylacetamide), a key cross-peak would be observed between the ethyl group's -CH₃ triplet and its -CH₂- quartet, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. epfl.chyoutube.com This technique would definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR), confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the proton signal at ~1.1 ppm and the carbon signal at ~15 ppm, assigning them to the ethyl methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique for piecing together the molecular skeleton by showing correlations between protons and carbons over longer ranges (typically 2-4 bonds). wikipedia.orgepfl.ch This is essential for identifying connections across quaternary carbons (like the carbonyl carbon) and heteroatoms. Key HMBC correlations would include:

A correlation from the ethyl -CH₂- protons to the carbonyl carbon.

A correlation from the acetyl -CH₂- protons to the carbonyl carbon.

Correlations from the amide N-H proton to the ethyl -CH₂- carbon and the carbonyl carbon.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can elucidate its specific conformation and packing arrangement in the crystalline or amorphous solid phase. nih.gov This is particularly useful for studying complexes or polymorphs that may be insoluble. nih.gov By measuring chemical shifts in the solid state, which are highly sensitive to the local electronic environment and molecular geometry, ssNMR can differentiate between different conformers. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, and any differences observed compared to the solution spectra can provide profound insights into intermolecular interactions and conformational preferences dictated by the crystal lattice. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular conformation.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of a molecule's bonds. nih.gov The resulting spectrum serves as a molecular "fingerprint." For 2,2'-Azanediylbis(N-ethylacetamide), the FT-IR spectrum would be dominated by characteristic absorption bands of its functional groups. nist.govchemicalbook.com

N-H Stretching: A prominent band (or bands) in the region of 3350-3250 cm⁻¹ would correspond to the stretching vibrations of the secondary amide N-H bonds and the central azanediyl N-H bond.

C-H Stretching: Sharp bands in the 3000-2850 cm⁻¹ region would be due to the stretching of the aliphatic C-H bonds in the ethyl and acetyl groups.

C=O Stretching (Amide I band): A very strong and sharp absorption peak around 1650 cm⁻¹ is the hallmark of the carbonyl group in a secondary amide. Its exact position can be sensitive to hydrogen bonding.

N-H Bending (Amide II band): A strong band near 1550 cm⁻¹ arises from a combination of N-H bending and C-N stretching, another characteristic feature of secondary amides.

Table 3: Predicted FT-IR Absorption Bands for 2,2'-Azanediylbis(N-ethylacetamide)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium-Strong | N-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch |

| ~1650 | Very Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend / C-N Stretch (Amide II) |

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. spectroscopyonline.com While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations. rsc.orgchemicalbook.com

Table 4: Predicted Raman Shifts for 2,2'-Azanediylbis(N-ethylacetamide)

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2970-2850 | Strong | Aliphatic C-H Stretch |

| ~1650 | Medium | C=O Stretch (Amide I) |

| ~1450 | Strong | C-H Bend |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

No specific mass spectrometry data for 2,2'-Azanediylbis(N-ethylacetamide) was found in the conducted search.

High-Resolution Mass Spectrometry (HRMS)

Detailed high-resolution mass spectrometry data, which would provide precise molecular weight determination and elemental composition confirmation for 2,2'-Azanediylbis(N-ethylacetamide), are not available in the surveyed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Information regarding the fragmentation patterns of 2,2'-Azanediylbis(N-ethylacetamide) from tandem mass spectrometry (MS/MS) studies, crucial for its structural elucidation, could not be located.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Coordination Event Monitoring

No published research detailing the electronic absorption spectra of 2,2'-Azanediylbis(N-ethylacetamide) or the monitoring of its coordination with metal ions via UV-Vis spectroscopy was identified.

X-ray Diffraction (XRD) for Definitive Crystalline Structure Determination of 2,2'-Azanediylbis(N-ethylacetamide) and its Metal Complexes

Crystallographic data from single-crystal or powder X-ray diffraction for 2,2'-Azanediylbis(N-ethylacetamide) or any of its metal complexes are not present in the accessible scientific literature. Such data would be essential for the definitive determination of its three-dimensional structure in the solid state.

Theoretical and Computational Chemistry of 2,2 Azanediylbis N Ethylacetamide

Computational Ligand Design Methodologies Based on 2,2'-Azanediylbis(N-ethylacetamide) Scaffold

Without access to peer-reviewed research specifically focused on this compound, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of accuracy and authoritativeness. Further research and publication in the field of computational chemistry are needed to provide the data necessary for such a detailed analysis.

Research on "2,2'-Azanediylbis(N-ethylacetamide)" Reveals No Publicly Available QSAR/QSPR Analyses

Despite a comprehensive search of scientific databases and scholarly articles, no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analyses for the chemical compound 2,2'-Azanediylbis(N-ethylacetamide) have been identified in the public domain.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational and mathematical tools used to predict the biological activity or properties of chemical compounds based on their molecular structure. ijpsr.comnih.govnih.gov These analyses are crucial in fields like drug discovery and environmental toxicology for screening compounds, optimizing lead candidates, and understanding mechanisms of action without extensive laboratory testing. nih.govnih.gov The development of a QSAR/QSPR model involves correlating variations in the structural features of molecules with their observed biological activities or physicochemical properties. researchgate.net

While numerous studies have been published on the QSAR and QSPR of various classes of compounds, including other acetamide (B32628) derivatives, a specific focus on 2,2'-Azanediylbis(N-ethylacetamide) appears to be absent from the current body of scientific literature. Research in this area has been conducted on related structures such as α-substituted acetamido-N-benzylacetamide derivatives to predict their anticonvulsant activity. researchgate.netresearchgate.netkg.ac.rs These studies utilize molecular descriptors to build models that can forecast the efficacy of new, unsynthesized compounds. researchgate.net Similarly, QSPR studies have been performed on N-(aryl)-2-thiophene-2-ylacetamide derivatives to understand their antitubercular properties. asianpubs.org

The lack of available data for 2,2'-Azanediylbis(N-ethylacetamide) means that no established mathematical models exist to predict its specific biological activities or physicochemical properties based on its molecular structure. Consequently, detailed research findings and data tables, which are central to QSAR/QSPR analyses, could not be generated for this particular compound.

Further theoretical and computational chemistry research would be required to establish such relationships for 2,2'-Azanediylbis(N-ethylacetamide). This would involve synthesizing a series of related compounds, measuring their biological activities or properties, and then applying computational methods to derive statistically significant QSAR/QSPR models.

Coordination Chemistry of 2,2 Azanediylbis N Ethylacetamide As a Ligand

Chelation Behavior and Ligand Field Characteristics

The coordination properties of 2,2'-Azanediylbis(N-ethylacetamide) are dictated by the interplay of its constituent functional groups: a central secondary amine and two flanking secondary amide moieties. These groups provide a combination of nitrogen and oxygen donor atoms, which can engage in chelation with a metal center.

Denticity and Preferred Coordination Modes (e.g., N,N',O-donors)

2,2'-Azanediylbis(N-ethylacetamide) is anticipated to primarily function as a tridentate ligand. The most probable coordination mode involves the central amine nitrogen and the two carbonyl oxygen atoms of the amide groups, creating a [N,O,O] donor set. This arrangement would lead to the formation of two stable five-membered chelate rings with a central metal ion.

Alternatively, coordination through the two amide nitrogens and the central amine nitrogen ([N,N',N''] donor set) is also conceivable, particularly after deprotonation of the amide protons. However, coordination via the neutral amide oxygen is generally favored. The ligand's flexible ethylacetamide arms can contort to accommodate the geometric preferences of the metal ion, potentially leading to different coordination isomers.

In an octahedral complex, a tridentate ligand can coordinate in either a facial (fac) or a meridional (mer) fashion. wikipedia.org In a fac arrangement, the three donor atoms occupy the vertices of one triangular face of the octahedron. In a mer arrangement, the donor atoms lie in a plane that bisects the octahedron. The preferred coordination geometry will depend on factors such as the size of the metal ion and the steric bulk of the ligand.

Influence of Amide and Amine Moieties on Coordination Environment

The combination of a "soft" amine donor and "hard" amide oxygen donors imparts a degree of ambivalence to the ligand's coordination preferences. The central amine nitrogen is a relatively strong sigma-donor, contributing significantly to the stability of the metal-ligand bond.

The amide groups can coordinate in two principal ways: through the neutral carbonyl oxygen or, upon deprotonation, through the amide nitrogen. Coordination through the oxygen atom is more common for metal ions in their normal oxidation states. The oxygen atom acts as a hard donor, favoring coordination to hard Lewis acids like main group and early transition metals. Deprotonation of the amide N-H bond can be facilitated by the presence of a strong base or a highly charged metal ion, leading to the formation of a more stable, anionic amidate ligand. This deprotonated form enhances the donor strength of the nitrogen atom.

Synthesis and Characterization of Diverse Metal Complexes

The synthesis of metal complexes with 2,2'-Azanediylbis(N-ethylacetamide) would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be crucial in determining the final product.

Formation of Transition Metal Complexes (e.g., Copper, Nickel, Iron, Platinum Group Metals)

Given its versatile donor set, 2,2'-Azanediylbis(N-ethylacetamide) is expected to form stable complexes with a wide range of transition metals.

Copper(II): Copper(II) complexes are anticipated to be readily formed, likely exhibiting distorted octahedral or square pyramidal geometries. The Jahn-Teller effect in d⁹ Cu(II) would influence the coordination geometry.

Nickel(II): Nickel(II) can form octahedral, square planar, or tetrahedral complexes. With 2,2'-Azanediylbis(N-ethylacetamide), octahedral complexes are most probable, potentially with two ligand molecules coordinating to the metal center.

Iron(II/III): Iron in both its +2 and +3 oxidation states should form stable complexes. The higher charge of Fe(III) might promote the deprotonation of the amide groups, leading to the formation of neutral complexes.

Platinum Group Metals: Metals like platinum(II), palladium(II), and rhodium(III) are expected to form square planar or octahedral complexes. The strong affinity of these soft metals for nitrogen donors might favor coordination involving the amine and potentially the deprotonated amide nitrogens.

A hypothetical table of expected transition metal complexes is presented below:

| Metal Ion | Expected Formula | Probable Geometry | Potential Color |

| Cu(II) | [Cu(L)Cl₂] | Distorted Octahedral | Blue/Green |

| Ni(II) | [Ni(L)₂(NO₃)₂] | Octahedral | Green |

| Fe(III) | [Fe(L-H)₂]Cl | Octahedral | Red/Brown |

| Pt(II) | [Pt(L)Cl]Cl | Square Planar | Colorless/Yellow |

(L = 2,2'-Azanediylbis(N-ethylacetamide); L-H represents the deprotonated ligand)

Complexes with Main Group and Lanthanide Metal Ions

The hard oxygen donors of the amide groups make 2,2'-Azanediylbis(N-ethylacetamide) a suitable ligand for main group and lanthanide metal ions.

Main Group Metals: Alkali metals (e.g., Li⁺, Na⁺) and alkaline earth metals (e.g., Mg²⁺, Ca²⁺) are expected to form complexes primarily through electrostatic interactions with the amide oxygens. The coordination numbers for these ions can be variable.

Lanthanide Ions: Lanthanide ions (e.g., La³⁺, Eu³⁺, Tb³⁺) are hard Lewis acids and have a strong affinity for oxygen donor ligands. They are known to form complexes with high and variable coordination numbers. The flexible nature of 2,2'-Azanediylbis(N-ethylacetamide) would allow it to adapt to the coordination requirements of the different-sized lanthanide ions. The resulting complexes may exhibit interesting luminescent properties.

Structural Elucidation of Coordination Compounds

The definitive characterization of the synthesized metal complexes would rely on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H stretching bands in the IR spectrum upon coordination would provide direct evidence of the involvement of the amide and amine groups in bonding to the metal ion. A shift of the C=O stretch to lower wavenumbers is indicative of coordination through the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable in determining the solution-state structure. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation would confirm the coordination mode.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes would provide information about the d-d transitions, which are sensitive to the coordination geometry and the ligand field strength.

Mass Spectrometry: This technique would be used to determine the molecular weight of the complexes and confirm their stoichiometry.

A summary of the expected characterization data for a hypothetical complex, [Ni(L)₂(NO₃)₂], is provided in the table below:

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Shift of C=O stretch to lower frequency | Coordination of amide oxygen |

| UV-Vis Spectroscopy | Multiple absorption bands in the visible region | d-d transitions in an octahedral Ni(II) complex |

| Mass Spectrometry | Molecular ion peak corresponding to [Ni(L)₂(NO₃)]⁺ | Confirmation of complex composition |

| X-ray Diffraction | Ni(II) center with two tridentate L and two monodentate NO₃⁻ | Octahedral geometry with N,O,O-coordination |

(L = 2,2'-Azanediylbis(N-ethylacetamide))

Crystal Structure Analysis of 2,2'-Azanediylbis(N-ethylacetamide) Metal Complexes

There is no publicly available scientific literature or database entry that describes the crystal structure of any metal complex formed with 2,2'-Azanediylbis(N-ethylacetamide). For related ligands, such as 2,2'-(trifluoroazanediyl)bis(N,N'-dimethylacetamide), crystal structures of its complexes with uranium(VI) have been determined. escholarship.org These studies show that the ligand coordinates to the metal center in a tridentate fashion through the central nitrogen atom and the two amide oxygen atoms. escholarship.org However, without experimental data for 2,2'-Azanediylbis(N-ethylacetamide), its precise binding mode and the resulting geometries of its metal complexes remain unknown.

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

Determination of Stability Constants and Formation Equilibria

There are no reported stability constants or studies on the formation equilibria for metal complexes of 2,2'-Azanediylbis(N-ethylacetamide). The determination of stability constants is fundamental to understanding the strength of the interaction between a ligand and a metal ion in solution. researchgate.net Techniques such as potentiometric or spectrophotometric titrations are typically employed for this purpose. For instance, thermodynamic studies on the related ligand 2,2'-(trifluoroazanediyl)bis(N,N'-dimethylacetamide) have shown that it forms weaker complexes with U(VI), Nd(III), and Np(V) compared to other amine-bridged diacetamide (B36884) ligands due to the electron-withdrawing nature of the trifluoromethyl group. escholarship.org Similar investigations would be necessary to quantify the binding affinity of 2,2'-Azanediylbis(N-ethylacetamide) for various metal ions.

Kinetics of Complex Formation and Dissociation

Information regarding the kinetics of complex formation and dissociation for 2,2'-Azanediylbis(N-ethylacetamide) is not available in the scientific literature. Such studies would provide insight into the mechanisms of ligand exchange reactions and the lability or inertness of the resulting complexes. The rates of these reactions are crucial for applications in areas such as catalysis and medical imaging.

Electrochemical Behavior of 2,2'-Azanediylbis(N-ethylacetamide) Metal Complexes

No electrochemical studies have been published for metal complexes of 2,2'-Azanediylbis(N-ethylacetamide). The electrochemical properties of coordination compounds are typically investigated using techniques like cyclic voltammetry to determine the redox potentials of the metal center. electrochemsci.org These studies reveal how the ligand environment influences the electronic properties of the metal ion and whether the complexes can undergo reversible or irreversible redox processes. The nature of the substituent groups on the ligand, in this case, the ethyl groups, can fine-tune these electrochemical properties. Without experimental data, the redox behavior of any potential complexes with 2,2'-Azanediylbis(N-ethylacetamide) remains uncharacterized.

Applications and Advanced Functional Materials Derived from 2,2 Azanediylbis N Ethylacetamide

Supramolecular Chemistry and Self-Assembled Systems

The structure of 2,2'-Azanediylbis(N-ethylacetamide), featuring a central secondary amine (azanediyl) and two N-ethylacetamide arms, presents intriguing possibilities for the construction of complex, non-covalently bonded systems. The amide groups offer hydrogen bond donor and acceptor sites, which are fundamental to molecular recognition and self-assembly processes.

Design of Supramolecular Architectures Incorporating 2,2'-Azanediylbis(N-ethylacetamide)

The design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. For 2,2'-Azanediylbis(N-ethylacetamide), its potential to form hydrogen-bonded networks is a key design element. In theory, this molecule could self-assemble into various architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The ethyl groups on the amide nitrogen atoms could influence the steric hindrance and solubility of such assemblies, allowing for a degree of control over the final supramolecular structure.

The central azanediyl group can also act as a hydrogen bond acceptor or a coordination site for metal ions, further expanding the possibilities for creating intricate supramolecular designs. By co-crystallizing with other molecules that possess complementary hydrogen bonding sites, it would be theoretically possible to construct multi-component supramolecular systems with tailored properties.

Molecular Recognition Phenomena and Host-Guest Interactions

Molecular recognition is the foundation of many biological processes and is a key area of research in supramolecular chemistry. The amide functionalities and the central amine of 2,2'-Azanediylbis(N-ethylacetamide) could enable it to act as a receptor for various guest molecules. The specific arrangement of its functional groups might allow it to selectively bind to guests through a combination of hydrogen bonding and van der Waals interactions.

For instance, the molecule could potentially form a binding pocket for small organic molecules or ions. The specificity of this binding would be determined by the size, shape, and chemical complementarity of the guest to the host's binding site. While experimental data is lacking, the principles of host-guest chemistry suggest that 2,2'-Azanediylbis(N-ethylacetamide) could be a candidate for developing new synthetic receptors.

Development of Chemo- and Luminescent Sensors

A molecule's ability to signal the presence of a specific analyte is the basis for chemosensors. If 2,2'-Azanediylbis(N-ethylacetamide) were to be functionalized with a chromophore or fluorophore, its binding to a guest molecule could induce a change in its optical properties, such as a shift in absorption or emission wavelength, or a change in fluorescence intensity. This would form the basis of a chemo- or luminescent sensor.

The development of such sensors would involve the strategic placement of a signaling unit onto the 2,2'-Azanediylbis(N-ethylacetamide) scaffold. Upon a molecular recognition event, the change in the local environment of the signaling unit would lead to a measurable optical response. The selectivity of the sensor would be dictated by the specific interactions between the host molecule and the target analyte.

Catalytic Applications of 2,2'-Azanediylbis(N-ethylacetamide) Metal Complexes

The presence of nitrogen and oxygen donor atoms in 2,2'-Azanediylbis(N-ethylacetamide) makes it a potential ligand for a variety of metal ions. The resulting metal complexes could exhibit catalytic activity in a range of chemical transformations.

Homogeneous Catalysis in Organic Transformations (e.g., Cross-Coupling, C-H Activation, Hydrogenation)

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of 2,2'-Azanediylbis(N-ethylacetamide) could potentially catalyze important organic reactions. For example, palladium complexes are widely used in cross-coupling reactions to form carbon-carbon bonds. A palladium complex of this ligand could, in principle, facilitate such transformations.

Similarly, rhodium or iridium complexes of 2,2'-Azanediylbis(N-ethylacetamide) might be active in hydrogenation reactions, where hydrogen is added across a double or triple bond. The ligand's structure would influence the steric and electronic properties of the metal center, thereby affecting the catalyst's activity and selectivity. C-H activation, a process that involves the cleavage of a carbon-hydrogen bond, is another area where metal complexes of this ligand could find application, potentially with late transition metals like ruthenium or rhodium.

Heterogeneous Catalysis and Immobilized Systems

For applications in heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. The 2,2'-Azanediylbis(N-ethylacetamide) ligand or its metal complexes could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This would involve covalently attaching the ligand to the support material.

The resulting immobilized catalyst could then be used in flow reactors or batch processes. The solid support would provide stability and prevent the catalyst from leaching into the product stream. This approach could be particularly beneficial for continuous manufacturing processes and for reducing the environmental impact of chemical production. The performance of such a heterogeneous catalyst would depend on the nature of the support, the method of immobilization, and the specific catalytic reaction.

Information regarding the chemical compound “2,2'-Azanediylbis(N-ethylacetamide)” and its specified applications is not available in the public domain.

Extensive research using various chemical nomenclature and search strategies did not yield any specific scientific literature or data pertaining to the use of 2,2'-Azanediylbis(N-ethylacetamide) in the fields of photoredox catalysis, chelation and metal ion sequestration, or materials science.

Therefore, the requested article focusing on the applications and advanced functional materials derived from this specific compound cannot be generated based on the currently accessible information. The compound does not appear to be widely studied or reported in the contexts outlined in the provided structure.

Future Research Directions and Unexplored Avenues

Innovative Synthetic Strategies and Green Chemistry Approaches

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on hazardous reagents and generate significant waste. researchgate.netscispace.com Future research should prioritize the development of green and innovative synthetic routes to 2,2'-Azanediylbis(N-ethylacetamide).

One promising avenue is the exploration of biocatalytic methods . The use of enzymes in amide bond formation offers mild reaction conditions and high selectivity, thereby reducing the environmental impact. researchgate.net Investigating nitrile hydrolyzing enzymes and amide bond synthetases could lead to novel biocatalytic cascade reactions for the synthesis of 2,2'-Azanediylbis(N-ethylacetamide) from readily available precursors. researchgate.net

Furthermore, solvent-free reaction conditions represent a significant step towards greener chemical processes. scispace.com Research into solid-state reactions or methods that utilize minimal, non-hazardous solvents could drastically reduce the environmental footprint of synthesizing this compound. scispace.com For example, techniques involving trituration of reactants with a catalyst, followed by direct heating, have shown promise for other amides and could be adapted. scispace.com

The principles of atom economy should also guide the design of new synthetic pathways. unimi.it Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. This could involve exploring catalytic cycles that minimize the formation of byproducts.

Finally, the adoption of flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of 2,2'-Azanediylbis(N-ethylacetamide). nih.gov Continuous flow processes can allow for better control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov

Advanced Computational Modeling for Predictive Material Design

The ability to predict the properties of a material before its synthesis is a game-changer for materials science. medium.com Advanced computational modeling and machine learning offer powerful tools to explore the potential of 2,2'-Azanediylbis(N-ethylacetamide) and its derivatives. nih.govacs.org

Molecular dynamics (MD) simulations can provide invaluable insights into the conformational landscape, intermolecular interactions, and dynamic behavior of 2,2'-Azanediylbis(N-ethylacetamide). acs.org This understanding is crucial for designing polymers and other materials with specific mechanical, thermal, and chemical properties. By simulating how the molecule interacts with itself and other molecules, researchers can predict macroscopic properties like solubility, viscosity, and glass transition temperature.

Quantum chemical calculations can be employed to elucidate the electronic structure and reactivity of the molecule. researchgate.net This information is vital for understanding its potential role in various applications, from pharmaceuticals to materials science. For instance, density functional theory (DFT) calculations can help in understanding the mechanisms of catalytic reactions involving this compound. rsc.org

| Modeling Technique | Predicted Properties | Potential Application |

| Molecular Dynamics (MD) | Conformational preferences, intermolecular forces, transport properties | Design of polymers with specific mechanical and thermal characteristics |

| Quantum Chemistry (DFT) | Electronic structure, reactivity, reaction mechanisms | Understanding catalytic activity and designing novel synthetic routes |

| Machine Learning (ML) | Glass transition temperature, solubility, mechanical strength | High-throughput screening of virtual polymer libraries for targeted applications |

Exploration of Novel Catalytic Systems and Reaction Pathways

Catalysis is at the heart of modern, efficient chemical synthesis. core.ac.uk The development of novel catalytic systems for the formation and modification of the amide bonds in 2,2'-Azanediylbis(N-ethylacetamide) is a critical area for future research.

While traditional amide synthesis often involves stoichiometric coupling reagents, recent advances have focused on catalytic direct amidation . ucl.ac.uk The use of catalysts based on elements like boron, zirconium, and copper has shown promise for forming amide bonds directly from carboxylic acids and amines with greater efficiency and sustainability. researchgate.net Exploring the efficacy of these catalysts for the synthesis of 2,2'-Azanediylbis(N-ethylacetamide) could lead to more atom-economical and environmentally friendly processes.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light. nih.gov Investigating light-mediated radical reactions for the synthesis or functionalization of 2,2'-Azanediylbis(N-ethylacetamide) could open up new and previously inaccessible chemical transformations. nih.gov

Furthermore, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, which are crucial for industrial applications. acs.org Materials like niobia (Nb2O5) have been shown to act as effective and reusable Lewis acid catalysts for diamide synthesis and could be explored for this specific compound. acs.org

Finally, exploring entirely new reaction pathways beyond traditional amidation is a key area for innovation. For instance, the hydration of nitriles presents an alternative route to amides that could be catalytically facilitated. researchgate.net Research into such unconventional pathways could lead to breakthroughs in the synthesis of 2,2'-Azanediylbis(N-ethylacetamide). researchgate.net

Integration with Emerging Technologies (e.g., Nanoscience, Bio-inspired Materials)

The unique structural features of 2,2'-Azanediylbis(N-ethylacetamide), with its two N-ethylacetamide groups linked by an azanediyl bridge, make it an interesting building block for advanced materials when integrated with emerging technologies.

In the field of nanoscience , this compound could potentially be used as a ligand for the surface modification of nanoparticles, influencing their solubility, stability, and biological interactions. The amide functionalities can engage in hydrogen bonding, which could be exploited for the self-assembly of nanostructures.

The principles of bio-inspired materials design offer a rich source of inspiration for creating novel materials with exceptional properties. lbl.govboku.ac.at Nature utilizes a limited set of building blocks to create materials with remarkable strength, toughness, and functionality through hierarchical structuring. lbl.gov The diamide linkages in 2,2'-Azanediylbis(N-ethylacetamide) are reminiscent of the peptide bonds found in proteins. This similarity could be leveraged to design bio-inspired polymers and hydrogels with properties mimicking those of natural materials. mdpi.com For example, incorporating this compound into polymer backbones could lead to materials with enhanced biodegradability or specific biological activities.

The development of smart materials that respond to external stimuli is another exciting frontier. The flexible nature of the azanediyl linker and the potential for hydrogen bonding in 2,2'-Azanediylbis(N-ethylacetamide) could be harnessed to create materials that change their shape or properties in response to changes in pH, temperature, or light.

| Emerging Technology | Potential Role of 2,2'-Azanediylbis(N-ethylacetamide) | Example Application |

| Nanoscience | Surface ligand for nanoparticles, building block for self-assembled nanostructures | Drug delivery systems, advanced sensors |

| Bio-inspired Materials | Monomer for creating polymers with peptide-like structures | Biodegradable plastics, tissue engineering scaffolds |

| Smart Materials | Component of stimuli-responsive polymers | Actuators, controlled-release systems |

Q & A

Q. What are the recommended synthetic protocols for 2,2'-Azanediylbis(N-ethylacetamide) in academic laboratories?

Synthesis typically involves condensation reactions between ethylamine derivatives and acetylating agents. For example:

- Step 1 : React ethylamine with chloroacetyl chloride in a polar solvent (e.g., THF) under inert conditions to form intermediate acetamide derivatives.

- Step 2 : Use a coupling agent (e.g., DCC) to link two acetamide units via a nitrogen bridge, as seen in analogous diacetamide ligands .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >99% purity. Confirm structure via H/C NMR and HR-MS .

Q. What safety protocols are critical when handling 2,2'-Azanediylbis(N-ethylacetamide)?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H312/H302 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (P271 precaution) .

- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately .

- Storage : Keep in airtight containers away from oxidizers and moisture .

Q. Which analytical techniques are essential for characterizing 2,2'-Azanediylbis(N-ethylacetamide)?

- Spectroscopy : H NMR (δ 1.1–1.3 ppm for ethyl groups; δ 2.0–2.2 ppm for acetamide protons) and FT-IR (amide I band ~1650 cm) .

- Mass Spectrometry : HR-MS confirms molecular ion peaks (e.g., [M+H] at m/z 215.15) .

- Elemental Analysis : Validate C, H, N, O percentages (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability constants for metal complexes of 2,2'-Azanediylbis(N-ethylacetamide)?

Discrepancies often arise from ionic strength or solvent effects. To address this:

- Standardize Conditions : Use 1.0 M NaNO to maintain ionic consistency, as done in actinide complexation studies .

- Complementary Techniques : Pair potentiometric titrations with EXAFS to correlate thermodynamic stability with coordination geometry .

- Computational Validation : Apply density-functional theory (DFT) to predict binding energies and compare with experimental data .

Q. What computational models best predict the coordination behavior of 2,2'-Azanediylbis(N-ethylacetamide) with actinides?

- DFT Methods : Use the B3LYP functional with LANL2DZ basis sets to model ligand-metal interactions. This approach accurately reproduces NpO_2$$^+ complexation geometries .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous media to identify preferential binding sites (e.g., carbonyl vs. amine groups) .

- Validation : Compare computed IR/Raman spectra with experimental data to refine models .

Q. How does the electronic structure of 2,2'-Azanediylbis(N-ethylacetamide) influence its solvent extraction efficiency for rare-earth elements?

- Donor Atom Basicity : The amide’s lone-pair electrons on oxygen and nitrogen enhance metal binding.

- Substituent Effects : Ethyl groups increase lipophilicity, improving organic-phase partitioning. Quantify via partition coefficients (log ) in biphasic systems .

- Steric Factors : Molecular mechanics simulations (e.g., MMFF94) optimize ligand conformation for metal ion encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.